molecular formula C6H5N3O2S B15215567 6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 62195-26-0

6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole

Katalognummer: B15215567
CAS-Nummer: 62195-26-0
Molekulargewicht: 183.19 g/mol
InChI-Schlüssel: UNLLIFOCJJPKKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-5-nitroimidazo[2,1-b]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-nitroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroimidazole with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of 6-methyl-5-nitroimidazo[2,1-b]thiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

6-methyl-5-nitroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-methyl-5-aminoimidazo[2,1-b]thiazole.

    Reduction: Formation of 6-methyl-5-nitrosoimidazo[2,1-b]thiazole.

    Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

6-methyl-5-nitroimidazo[2,1-b]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-methyl-5-nitroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-nitroimidazo[2,1-b]thiazole
  • 5-nitroimidazo[2,1-b]thiazole
  • 6-methylimidazo[2,1-b]thiazole

Uniqueness

6-methyl-5-nitroimidazo[2,1-b]thiazole is unique due to the presence of both a methyl and a nitro group, which confer specific chemical and biological properties. The combination of these functional groups enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug development.

Eigenschaften

CAS-Nummer

62195-26-0

Molekularformel

C6H5N3O2S

Molekulargewicht

183.19 g/mol

IUPAC-Name

6-methyl-5-nitroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H5N3O2S/c1-4-5(9(10)11)8-2-3-12-6(8)7-4/h2-3H,1H3

InChI-Schlüssel

UNLLIFOCJJPKKK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CSC2=N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.